REACTION_CXSMILES
|
C[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[H][H].[CH3:15]O>>[CH3:15][CH:5]([CH2:4][C:3]1[CH:2]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:6]([OH:8])=[O:7]
|
Name
|
[Rh(NBD)2]BF4
|
Quantity
|
4.73 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.405 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
steel
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
by repeatedly evacuating the flask
|
Type
|
CUSTOM
|
Details
|
flushing it with argon
|
Type
|
ADDITION
|
Details
|
5 ml of degassed methanol are then added
|
Type
|
ADDITION
|
Details
|
filled with an argon atmosphere
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
ADDITION
|
Details
|
filled with argon
|
Type
|
CUSTOM
|
Details
|
is carried out at 25° C
|
Type
|
CUSTOM
|
Details
|
The course of the reaction is followed via the hydrogen consumption (pressure decrease in the hydrogen reservoir)
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 20 hours
|
Duration
|
20 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)O)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[H][H].[CH3:15]O>>[CH3:15][CH:5]([CH2:4][C:3]1[CH:2]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:6]([OH:8])=[O:7]
|
Name
|
[Rh(NBD)2]BF4
|
Quantity
|
4.73 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.405 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
steel
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
by repeatedly evacuating the flask
|
Type
|
CUSTOM
|
Details
|
flushing it with argon
|
Type
|
ADDITION
|
Details
|
5 ml of degassed methanol are then added
|
Type
|
ADDITION
|
Details
|
filled with an argon atmosphere
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
ADDITION
|
Details
|
filled with argon
|
Type
|
CUSTOM
|
Details
|
is carried out at 25° C
|
Type
|
CUSTOM
|
Details
|
The course of the reaction is followed via the hydrogen consumption (pressure decrease in the hydrogen reservoir)
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 20 hours
|
Duration
|
20 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)O)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=[O:7].[H][H].[CH3:15]O>>[CH3:15][CH:5]([CH2:4][C:3]1[CH:2]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:6]([OH:8])=[O:7]
|
Name
|
[Rh(NBD)2]BF4
|
Quantity
|
4.73 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.405 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
steel
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
by repeatedly evacuating the flask
|
Type
|
CUSTOM
|
Details
|
flushing it with argon
|
Type
|
ADDITION
|
Details
|
5 ml of degassed methanol are then added
|
Type
|
ADDITION
|
Details
|
filled with an argon atmosphere
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
ADDITION
|
Details
|
filled with argon
|
Type
|
CUSTOM
|
Details
|
is carried out at 25° C
|
Type
|
CUSTOM
|
Details
|
The course of the reaction is followed via the hydrogen consumption (pressure decrease in the hydrogen reservoir)
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 20 hours
|
Duration
|
20 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)O)CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |